Welcome to the BenchChem Online Store!
molecular formula C15H8F4 B8566993 Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)- CAS No. 146653-02-3

Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-

Cat. No. B8566993
M. Wt: 264.22 g/mol
InChI Key: KLMWAZXYERNQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05288727

Procedure details

12.4 g (47 mmol) of 4-fluoro-4'-trifluoromethylstilbene was dissolved in 80 ml of chloroform. While irradiating the solution with a light of 160W mercury lamp, a solution of 2.4 ml (47 mmol) of bromine in 20 ml of chloroform was dropwise added at 40° C. Then, stirring was continued for 30 minutes. After completion of the reaction, the solvent was distilled off to obtain a yellow oily substance. Without purification, this oily substance was dissolved in 100 ml of ethanol. While refluxing the solution under heating, a solution of 12.3 g of potassium hydroxide in 45 ml of water was dropwise added. After completion of the dropwise addition, refluxing under heating was continued for 3 hours. After completion of the reaction, ethanol was distilled off, and water was added to the residue. The mixture was extracted with diethyl ether and then dried over anhydrous sodium sulfate. Then, the solvent was distilled off to obtain 12.2 g of 4-fluoro-4'-trifluoromethyltolane as a yellow solid. Without purification, this yellow solid was used for the subsequent reaction.
Name
4-fluoro-4'-trifluoromethylstilbene
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
160W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.BrBr>C(Cl)(Cl)Cl.[Hg]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4-fluoro-4'-trifluoromethylstilbene
Quantity
12.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=CC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
160W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Then, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oily substance
CUSTOM
Type
CUSTOM
Details
Without purification
DISSOLUTION
Type
DISSOLUTION
Details
this oily substance was dissolved in 100 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
While refluxing the solution
TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
a solution of 12.3 g of potassium hydroxide in 45 ml of water was dropwise added
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under heating
WAIT
Type
WAIT
Details
was continued for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, ethanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.